Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]- is a complex organic compound with a unique structure that combines a methanone group with a 4-methoxyphenyl and a 4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]- typically involves multi-step organic synthesis techniques. One common method includes the reaction of 4-methoxybenzaldehyde with 4-methyl-1-(2-propenyl)-1H-pyrrole in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification methods, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-methoxyphenyl)phenyl-: Similar structure but lacks the pyrrole and propenyl groups.
(4-Methoxyphenyl)(1-methylnaphtho[2,1-b]furan-2-yl)methanone: Contains a naphthofuran group instead of the pyrrole and propenyl groups.
(4-CHLOROPHENYL)(4-METHOXYPHENYL)METHANONE: Contains a chlorophenyl group instead of the pyrrole and propenyl groups.
Uniqueness
Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]- is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
397325-81-4 |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(4-methyl-1-prop-2-enylpyrrol-2-yl)methanone |
InChI |
InChI=1S/C16H17NO2/c1-4-9-17-11-12(2)10-15(17)16(18)13-5-7-14(19-3)8-6-13/h4-8,10-11H,1,9H2,2-3H3 |
InChI Key |
LPZOWRJCKMUADU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1)C(=O)C2=CC=C(C=C2)OC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.